molecular formula C14H23N3O2 B7507866 N-cyclohexyl-N-ethyl-1-methyl-6-oxo-4,5-dihydropyridazine-3-carboxamide

N-cyclohexyl-N-ethyl-1-methyl-6-oxo-4,5-dihydropyridazine-3-carboxamide

Cat. No.: B7507866
M. Wt: 265.35 g/mol
InChI Key: UFYMXLPQMKQXOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-N-ethyl-1-methyl-6-oxo-4,5-dihydropyridazine-3-carboxamide, also known as CHF5074, is a small molecule drug that has been extensively studied for its potential therapeutic effects in treating Alzheimer's disease.

Mechanism of Action

N-cyclohexyl-N-ethyl-1-methyl-6-oxo-4,5-dihydropyridazine-3-carboxamide is a potent inhibitor of the enzyme glycogen synthase kinase-3 beta (GSK-3β). GSK-3β is a key enzyme involved in the regulation of various cellular processes, including glycogen metabolism, cell cycle progression, and apoptosis. Inhibition of GSK-3β by this compound leads to the activation of various signaling pathways, including the Wnt/β-catenin pathway, which has been shown to have neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models of Alzheimer's disease. It has been shown to reduce amyloid beta-induced neurotoxicity, inhibit tau hyperphosphorylation, and reduce oxidative stress. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of N-cyclohexyl-N-ethyl-1-methyl-6-oxo-4,5-dihydropyridazine-3-carboxamide is its specificity for GSK-3β, which allows for targeted inhibition of this enzyme. This specificity also reduces the risk of off-target effects. However, one of the limitations of this compound is its poor solubility, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on N-cyclohexyl-N-ethyl-1-methyl-6-oxo-4,5-dihydropyridazine-3-carboxamide. One area of research is the development of more efficient synthesis methods to improve the yield and purity of the final product. Another area of research is the optimization of the pharmacological properties of this compound, including its solubility and bioavailability. Additionally, further studies are needed to determine the long-term safety and efficacy of this compound in humans. Finally, the potential therapeutic effects of this compound in other neurological disorders, such as Parkinson's disease and Huntington's disease, should be explored.

Synthesis Methods

N-cyclohexyl-N-ethyl-1-methyl-6-oxo-4,5-dihydropyridazine-3-carboxamide is synthesized through a multi-step process involving the reaction of various chemical compounds. The synthesis method involves the use of various reagents such as ethyl cyanoacetate, cyclohexylamine, and methyl isobutyrylacetate. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.

Scientific Research Applications

N-cyclohexyl-N-ethyl-1-methyl-6-oxo-4,5-dihydropyridazine-3-carboxamide has been extensively studied for its potential therapeutic effects in treating Alzheimer's disease. It has been shown to have neuroprotective properties by reducing amyloid beta-induced neurotoxicity, inhibiting tau hyperphosphorylation, and reducing oxidative stress. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Properties

IUPAC Name

N-cyclohexyl-N-ethyl-1-methyl-6-oxo-4,5-dihydropyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O2/c1-3-17(11-7-5-4-6-8-11)14(19)12-9-10-13(18)16(2)15-12/h11H,3-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFYMXLPQMKQXOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)C(=O)C2=NN(C(=O)CC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.